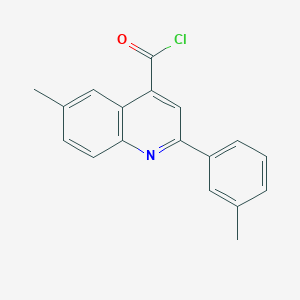

![molecular formula C14H19NO4 B1452798 Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate CAS No. 1212061-14-7](/img/structure/B1452798.png)

Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate

Overview

Description

Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate, also known as E3CP, is an ester derived from the reaction of ethyl 3-hydroxypropanoate and 4-amino-benzeneethanoyl chloride. It has a variety of uses in the scientific and medical fields, from synthesis to research applications.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of various pharmacologically active molecules. Its structure, featuring an ethoxycarbonyl amino group, makes it a valuable intermediate in the design of drug candidates. It can be incorporated into larger molecules to modify their pharmacokinetic properties or to create prodrugs that enhance bioavailability .

Organic Synthesis

As a building block in organic synthesis, Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate is employed in the construction of complex organic compounds. Its reactivity allows for the formation of amide bonds, which are pivotal in the synthesis of peptides and proteins. This ester can also undergo various reactions to form heterocyclic compounds that are prevalent in many pharmaceuticals .

Materials Science

In the field of materials science, this compound’s derivatives are explored for their potential use in creating novel polymers. The presence of both ester and amino functionalities allows for cross-linking, which can lead to the development of materials with unique mechanical and thermal properties suitable for specialized applications .

Environmental Science

Researchers in environmental science study the breakdown and interaction of chemicals like Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate in ecosystems. Understanding its degradation pathways helps in assessing its environmental impact and in designing chemicals with lower ecological footprints .

Biochemistry

In biochemistry, esters such as Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate are of interest due to their role in biological processes. Esters are key components of lipids and are involved in various metabolic pathways. Studying this compound can provide insights into esterification and hydrolysis reactions that are crucial in living organisms .

Pharmacology

Pharmacologically, this ester is investigated for its potential therapeutic effects. Its ability to cross cell membranes and its reactivity with biological macromolecules make it a candidate for drug delivery systems. It could be used to transport active pharmaceutical ingredients to specific sites within the body .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various biological targets .

Mode of Action

Based on its structure, it can be inferred that it may undergo reactions typical of esters and aromatic amines .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical pathways, such as the suzuki–miyaura cross-coupling reaction .

Pharmacokinetics

The pharmacokinetic properties of a compound can be influenced by its chemical structure, and in the case of esters, they are often subject to hydrolysis in the body .

Result of Action

Similar compounds have been known to exhibit various biological activities .

properties

IUPAC Name |

ethyl 3-[4-(ethoxycarbonylamino)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-18-13(16)10-7-11-5-8-12(9-6-11)15-14(17)19-4-2/h5-6,8-9H,3-4,7,10H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPARTXAECEKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

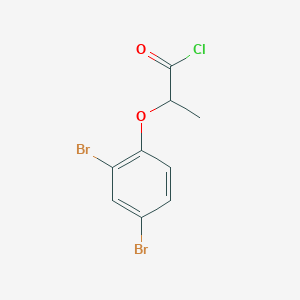

![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)

![2-[(4-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1452724.png)